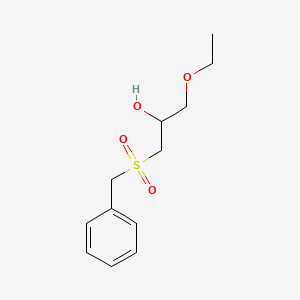
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-115, is a potent inhibitor of the enzyme aminopeptidase N (APN). APN is involved in the metabolism of neuropeptides and plays a critical role in the regulation of pain, addiction, and learning and memory. CPP-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
作用机制
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 works by inhibiting the enzyme APN, which plays a critical role in the metabolism of neuropeptides. By inhibiting APN, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 increases the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. For example, increased levels of neuropeptides can reduce the excitability of neurons, which can help to reduce seizures and other forms of hyperexcitability in the brain.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to have a variety of biochemical and physiological effects in animal models. For example, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to increase the levels of neuropeptides in the brain, which can have a variety of effects on neuronal function. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has also been shown to reduce the activity of the enzyme glutamate carboxypeptidase II (GCPII), which is involved in the metabolism of the neurotransmitter glutamate. By reducing the activity of GCPII, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 can increase the levels of glutamate in the brain, which can have a variety of effects on neuronal function.
实验室实验的优点和局限性
One advantage of using 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in lab experiments is its potency and specificity as an inhibitor of APN. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been shown to be highly effective at inhibiting APN, with minimal off-target effects. This makes 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 an ideal tool for studying the role of APN in various physiological and pathological processes.
One limitation of using 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in lab experiments is its relatively short half-life in vivo. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has a half-life of approximately 2 hours in rats, which can limit its effectiveness in long-term studies. Additionally, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115. One area of interest is the potential therapeutic applications of 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 in the treatment of neurological disorders such as epilepsy, addiction, and cognitive impairment. Additionally, further research is needed to better understand the mechanisms of action of 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 and its effects on neuronal function. Finally, there is interest in developing more potent and selective inhibitors of APN, which could have even greater therapeutic potential than 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115.
合成方法
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-methylphenylamine, followed by cyclization with pyrrolidine. The resulting compound is then purified through column chromatography to obtain pure 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115.
科学研究应用
2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders. In preclinical studies, 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has shown promising results in reducing seizures in animal models of epilepsy and in reducing drug-seeking behavior in animal models of addiction. 2-(2-chlorophenyl)-N-(3-methylphenyl)-1-pyrrolidinecarboxamide-115 has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
2-(2-chlorophenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-6-4-7-14(12-13)20-18(22)21-11-5-10-17(21)15-8-2-3-9-16(15)19/h2-4,6-9,12,17H,5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGIKKNCRSYXFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)N2CCCC2C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-(3-methylphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyphenoxy)-N-({1-[(methylthio)acetyl]-3-piperidinyl}methyl)acetamide](/img/structure/B6123075.png)

![N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B6123082.png)
![N-(2-ethyl-6-oxo-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)urea](/img/structure/B6123089.png)
![N-(2-cycloheptylethyl)-1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6123090.png)
![1-{[3-methyl-4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B6123095.png)
![6,7-dimethoxy-2-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6123096.png)
![(2,1,3-benzothiadiazol-5-ylmethyl){[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B6123107.png)
![3-(3-acetylphenyl)-7-[(5-iodo-2-furyl)methylene]-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B6123111.png)
![N-cyclopropyl-3-(1-{[5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinyl]carbonyl}-4-piperidinyl)propanamide](/img/structure/B6123116.png)
![ethyl 3-(3-chlorobenzyl)-1-[3-(2-pyridinyl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6123127.png)
![6,6-dimethyl-9-(1-methyl-1H-pyrazol-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6123130.png)

![4-bromo-N-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B6123159.png)